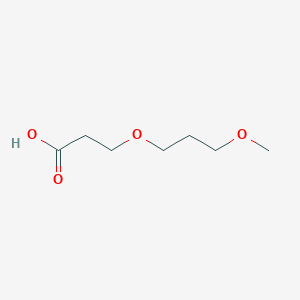

3-(3-メトキシプロポキシ)プロパン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Methoxypropoxy)propanoic acid is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.185. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Methoxypropoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxypropoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

食品接触材料における使用

「3-(3-メトキシプロポキシ)プロパン酸」という化合物は、ヨーロッパ食品安全機関 (EFSA) によって食品接触材料における安全性について評価されています . EFSA は、この物質が 280°C を超える温度で少なくとも 10 分間処理されたフッ素系ポリマーの重合に使用される場合、消費者に安全上の懸念はないと結論付けています .

フッ素系ポリマーの重合における使用

この化合物は、フッ素系ポリマーの重合に使用できます。 フッ素系ポリマーが 280°C を超える温度で少なくとも 10 分間処理される場合、使用は安全です .

ポリオキシメチレンポリマーにおける使用

この化合物は、フッ素系ポリマーの重合にも使用でき、最大 30% のレベルで 190°C を超える温度で繰り返し使用されるポリオキシメチレンポリマーに処理されます .

作用機序

Target of Action

It is known that similar compounds, such as perfluoroalkylated substances (pfas), can activate human nuclear receptors .

Mode of Action

It’s structurally similar compounds, such as pfas, have been shown to activate peroxisome proliferator-activated receptor alpha (pparα) .

Biochemical Pathways

Related compounds like 3-hydroxypropionic acid (3-hp) are known to be involved in autotrophic carbon dioxide (co2) assimilation pathway .

Pharmacokinetics

It is known that the compound is volatile and starts to decompose thermally at 125°c with completion at 175°c . This suggests that the compound’s bioavailability may be influenced by its volatility and thermal stability.

Result of Action

Related compounds like pfas have been shown to have diverse biological effects, including effects on adipose and bone differentiation .

Action Environment

It is known that the compound is volatile and starts to decompose thermally at 125°c , suggesting that temperature could be a significant environmental factor influencing its action and stability.

Safety and Hazards

生化学分析

Biochemical Properties

3-(3-Methoxypropoxy)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and aspartate aminotransferase . These interactions are crucial for the compound’s role in metabolic processes, influencing the conversion of substrates and the production of essential metabolites.

Cellular Effects

The effects of 3-(3-Methoxypropoxy)propanoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance estrogen receptor β activity and androgen receptor activity in human cell lines . These effects are significant as they can alter cellular responses and metabolic activities, impacting overall cell health and function.

Molecular Mechanism

At the molecular level, 3-(3-Methoxypropoxy)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to interact with enzymes like 3-hydroxypropionate dehydrogenase, which plays a role in the β-alanine pathway . These interactions are essential for the compound’s biochemical activity and its influence on metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Methoxypropoxy)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3-(3-Methoxypropoxy)propanoic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause significant changes in metabolic pathways and lead to adverse health effects . It is crucial to determine the optimal dosage to maximize benefits and minimize risks.

Metabolic Pathways

3-(3-Methoxypropoxy)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various metabolites. For example, it is part of the β-alanine pathway, where it interacts with enzymes like aspartate decarboxylase and β-alanine-pyruvate aminotransferase . These interactions are essential for maintaining metabolic flux and regulating metabolite levels.

Transport and Distribution

The transport and distribution of 3-(3-Methoxypropoxy)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-(3-Methoxypropoxy)propanoic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize within the endoplasmic reticulum and other vesicular structures . This localization is essential for its role in metabolic processes and its interactions with other biomolecules.

特性

IUPAC Name |

3-(3-methoxypropoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-10-4-2-5-11-6-3-7(8)9/h2-6H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWXERWUKMMXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)

![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)

![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)

![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)

![N-(4-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2508060.png)

![N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B2508066.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2508072.png)